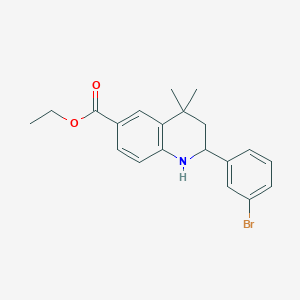

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIFXZBEPPKTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antifungal, and anticancer properties. Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Physical Properties :

- Boiling Point : 497.1 ± 45.0 °C (predicted)

- Density : 1.271 ± 0.06 g/cm³

- pKa : 1.84 ± 0.60 (indicating weak acidity, likely from the ester group) .

The compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Structural and Functional Group Comparisons

The following table highlights critical differences between the target compound and its analogs:

Property and Reactivity Analysis

Electronic and Steric Effects

- 4,4-Dimethyl substituents rigidify the tetrahydroquinoline ring, reducing conformational flexibility compared to analogs like ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate .

Functional Group Impact

- Sulfonamide vs. Carboxylate : The sulfonamide analog exhibits stronger hydrogen-bonding capacity, which may improve aqueous solubility compared to the carboxylate ester. However, sulfonamides are prone to hydrolysis under acidic conditions.

- Benzoxazine vs. Tetrahydroquinoline: The benzoxazine derivative contains an oxygen atom in the heterocyclic ring, altering ring puckering dynamics (see Cremer-Pople parameters ) and electronic distribution. This may affect bioavailability and metabolic stability.

Physicochemical Properties

- Lipophilicity : The target compound’s bromophenyl and dimethyl groups increase lipophilicity (logP ~4.5 predicted), favoring membrane permeability but limiting aqueous solubility.

- Thermal Stability : The high predicted boiling point (497.1°C) suggests strong intermolecular forces, likely due to bromine’s polarizability and aromatic stacking.

Biological Activity

Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its pharmacological properties. The presence of a bromophenyl group enhances its biological activity through various mechanisms, including interactions with biological targets.

Chemical Formula

- Molecular Formula : C18H22BrN

- Molecular Weight : 348.28 g/mol

-

Antioxidant Activity :

This compound has demonstrated significant antioxidant properties. This activity is crucial in combating oxidative stress in various biological systems. -

Anticancer Properties :

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. Specifically, studies have shown that similar compounds can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines (e.g., MGC-803, HeLa) while demonstrating low cytotoxicity in normal cells . -

Neuroprotective Effects :

The compound has been investigated for its neuroprotective potential. It may inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of related tetrahydroquinoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Study 2: Neuroprotective Effects

In vitro studies have shown that the compound inhibits AChE with an IC50 value of 3.48 μM, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Cell Line/Model |

|---|---|---|---|

| Compound A | AChE Inhibition | 3.48 | In vitro (Neuroblastoma) |

| Compound B | Anticancer | <10 | MGC-803 (Stomach Cancer) |

| Compound C | Antioxidant | - | DPPH Assay |

Q & A

Q. What synthetic methodologies are effective for introducing the 3-bromophenyl group into the tetrahydroquinoline scaffold?

Answer: The Suzuki-Miyaura coupling reaction is widely used for introducing aryl groups like 3-bromophenyl. A typical protocol involves:

- Catalyst system: PdCl₂(PPh₃)₂ (0.1 equiv) with K₂CO₃ as base .

- Conditions: Reaction in DMF/H₂O (10:2 mL) at 90°C under argon, monitored by TLC.

- Yield optimization: Excess boronic acid (3.0 equiv) improves coupling efficiency.

Example Reaction Setup:

| Component | Quantity/Parameter |

|---|---|

| Tetrahydroquinoline bromide | 1.0 equiv |

| 3-Bromophenylboronic acid | 3.0 equiv |

| PdCl₂(PPh₃)₂ | 0.1 equiv |

| Temperature | 90°C, 12–24 hours |

| Yield | 60–85% (typical) |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Assign signals for the tetrahydroquinoline core (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 388.08 for C₂₀H₂₁BrNO₂).

- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700 cm⁻¹ .

Key Data Correlation Table:

| Functional Group | NMR δ (ppm) | IR (cm⁻¹) |

|---|---|---|

| Ethyl ester (COOEt) | 4.2–4.4 (q, 2H) | 1700–1720 (C=O) |

| 4,4-Dimethyl | 1.2–1.5 (s, 6H) | N/A |

| 3-Bromophenyl | 7.1–7.5 (m, 4H) | 600–800 (C-Br) |

Advanced Research Questions

Q. How can conformational analysis of the tetrahydroquinoline ring be performed using crystallographic data?

Answer:

- Software tools: SHELXL (for refinement) and ORTEP-3 (for visualization) .

- Cremer-Pople parameters: Quantify puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data .

- Example: A planar tetrahydroquinoline ring would have θ ≈ 0°, while puckered conformers show θ > 10° .

Crystallographic Parameters (Hypothetical Example):

| Metric | Value |

|---|---|

| Puckering amplitude (θ) | 15.2° |

| Phase angle (φ) | 120° |

| Bond length variance | <0.02 Å |

Q. How to resolve contradictions in spectroscopic data when characterizing substituent effects?

Answer:

- 2D NMR (COSY/HSQC): Resolve overlapping signals (e.g., distinguish aromatic protons in the 3-bromophenyl group from quinoline protons) .

- X-ray crystallography: Validate spatial arrangement of substituents (e.g., bromine orientation relative to the ester group) .

- Case study: Discrepancies in NOE correlations may arise from dynamic effects; variable-temperature NMR can clarify .

Q. What strategies are used to evaluate bioactivity in tetrahydroquinoline derivatives?

Answer:

- STAT5 inhibition assays: Test compound activity in myeloid leukemia cell lines (IC₅₀ determination) .

- Docking studies: Use software like AutoDock to model interactions with STAT5’s SH2 domain .

- SAR analysis: Compare analogs (e.g., methyl vs. bromo substitutions) to identify critical pharmacophores .

Example Bioactivity Data:

| Derivative | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|

| 3-Bromophenyl analog | 0.45 | Bromine enhances binding |

| 4-Methyl analog | 2.3 | Reduced steric bulk |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.